4,4'-Methylenebis(N,N-dimethylaniline)

Description

Yellowish glistening leaflets or plates or tan crystals. Weak odor. Sublimes without decomposition. (NTP, 1992)

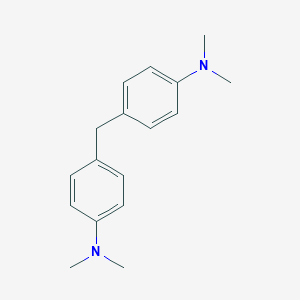

Structure

2D Structure

Properties

IUPAC Name |

4-[[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRLEMMIVRBKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020869 | |

| Record name | 4,4'-Methylenebis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish glistening leaflets or plates or tan crystals. Weak odor. Sublimes without decomposition. (NTP, 1992), Yellowish solid; [Hawley] Crystalline powder; [MSDSonline] | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(p-(dimethylamino)phenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

734 °F at 760 mmHg (NTP, 1992), 390 °C decomposes, BP: 155-157 °C at 0.1 mm Hg, BP: 183 °C at 3 mm Hg | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

412 °F (NTP, 1992), 211 °C | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(p-(dimethylamino)phenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, Soluble in benzene, ether, carbon disulfide, acids; slightly soluble in cold alcohol, more soluble in hot alcohol, Slightly soluble in ethanol; soluble in acid; very soluble in ether, benzene, carbon disulfide | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.000075 mmHg at 68 °F (NTP, 1992), 0.0000175 [mmHg] | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(p-(dimethylamino)phenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Lustrous leaflets, Yellowish leaflets or glistening plates, Platelets or tablets from alcohol, ligand | |

CAS No. |

101-61-1 | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethyldiaminodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Michler's base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabase | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabase | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabase | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-methylenebis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyl-4,4'-methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICHLER'S BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6SPP9K4WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

194 to 196 °F (NTP, 1992), 91.5 °C | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Michler's Base

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Michler's base, a significant compound in synthetic organic chemistry.

Core Structure and Identification

Michler's base, named after the German chemist Wilhelm Michler, is an organic compound classified as a diarylmethane and an aniline derivative.[1] Its systematic IUPAC name is 4,4′-Methylenebis(N,N-dimethylaniline).[1] The core structure consists of two N,N-dimethylaniline units linked by a methylene bridge (-CH₂-) at the para positions of the benzene rings.[1] This compound is achiral and does not have any defined stereocenters.[2]

Below is a two-dimensional representation of the chemical structure of Michler's base.

Figure 1: 2D Chemical Structure of Michler's Base.

Physicochemical Properties

Michler's base is a white to bluish-white solid with a characteristic odor.[1] It is practically insoluble in water but soluble in organic solvents such as methanol, benzene, and ether.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂N₂ | [1][2][4] |

| Molar Mass | 254.38 g·mol⁻¹ | [1][2][3][4] |

| Appearance | White to bluish-white solid | [1] |

| Melting Point | 90–91 °C | [1][3] |

| Boiling Point | 390 °C | [1][3] |

| Density | 1.039 g·cm⁻³ | [1] |

| Water Solubility | 13 mg·L⁻¹ | [1] |

| CAS Number | 101-61-1 | [2] |

Synthesis and Experimental Protocols

The synthesis of Michler's base typically involves the condensation of N,N-dimethylaniline. Several methods have been reported for its preparation.[1][3]

Common Synthesis Routes:

-

Reaction of dimethylaniline with formaldehyde in the presence of concentrated hydrochloric acid.[1][3]

-

Reaction of dimethylaniline with tert-butyl perbenzoate.[1][3]

The following diagram illustrates the general synthesis pathway from dimethylaniline and formaldehyde.

Figure 2: General synthesis pathway for Michler's Base.

Detailed Experimental Protocol: Synthesis from Dimethylaniline and Formaldehyde

This protocol is adapted from established chemical literature.[3]

Materials:

-

N,N-Dimethylaniline

-

40% Formaldehyde solution

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place N,N-dimethylaniline.

-

Slowly add concentrated hydrochloric acid to the flask while stirring. The reaction is exothermic, so cooling may be necessary.

-

To this acidic solution, add a 40% formaldehyde solution dropwise over a period of 30 minutes.

-

After the addition is complete, heat the mixture to reflux and maintain it for a specified time (e.g., 2-4 hours) to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acidic mixture by slowly adding a sodium hydroxide solution until the solution is basic. This will precipitate the crude Michler's base.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with distilled water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure Michler's base as lustrous leaflets.[3]

-

Dry the purified crystals under vacuum.

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood as the reactants are toxic and volatile. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. Michler's base is reasonably anticipated to be a human carcinogen.[3]

Applications in Research and Development

Michler's base is a crucial intermediate in the synthesis of various triarylmethane and diphenylmethane dyes.[1] Its derivatives are widely used in the textile, paper, and leather industries. It also serves as a reagent for the detection of lead.[3]

Relationship to Michler's Ketone and Hydrol:

Michler's base is structurally related to Michler's ketone and Michler's hydrol. Michler's ketone is a key intermediate for dyes like methyl violet and is also used as a photosensitizer.[5] Michler's hydrol can be prepared by the reduction of Michler's ketone.[6]

Figure 3: Relationship between Michler's compounds.

Safety and Handling

Michler's base is classified as a hazardous substance. It is a suspected carcinogen and can cause long-term adverse effects in the aquatic environment.[1] Therefore, it must be handled with extreme care, using appropriate engineering controls and personal protective equipment. All waste containing Michler's base should be disposed of as hazardous chemical waste according to institutional and governmental regulations.

References

- 1. Michlers Base – Wikipedia [de.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Michler's Base [drugfuture.com]

- 4. CAS-101-61-1, 4,4-Bis(Dimethylamino-Phenyl) Methane (N,N,N'N'Tetramethyl-4,4- Diaminodiphenylmethane, Michler's base, 4,4-Methylenebis(N,N-Dimethyl Aniline) Manufacturers, Suppliers & Exporters in India | 335105 [cdhfinechemical.com]

- 5. Michler's ketone - Wikipedia [en.wikipedia.org]

- 6. EP0005475B1 - Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4,4'-Methylenebis(N,N-dimethylaniline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(N,N-dimethylaniline), also known as Arnold's base, is a vital chemical intermediate in the synthesis of various dyes, pigments, and as a reagent in analytical chemistry.[1][2] This technical guide provides a comprehensive overview of its synthesis, focusing on the core chemical principles, experimental protocols, and quantitative data. The primary synthetic route involves the acid-catalyzed condensation of N,N-dimethylaniline with a formaldehyde source. This document outlines the reaction mechanisms, detailed experimental procedures, and key data points to aid researchers in the successful synthesis and application of this compound.

Introduction

4,4'-Methylenebis(N,N-dimethylaniline) is a derivative of aniline with two N,N-dimethylaniline moieties bridged by a methylene group.[3] Its utility stems from its role as a precursor in the production of triarylmethane dyes, such as crystal violet, and as a reagent for the detection of lead.[4] The synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This guide will delve into the prevalent synthetic methodologies, offering detailed protocols and a summary of relevant quantitative data.

Synthesis Reaction Mechanism

The primary synthesis of 4,4'-Methylenebis(N,N-dimethylaniline) proceeds via an acid-catalyzed electrophilic aromatic substitution reaction between N,N-dimethylaniline and formaldehyde. The reaction mechanism can be summarized in the following steps:

-

Formation of the Electrophile: In the presence of an acid catalyst (e.g., hydrochloric acid), formaldehyde is protonated to form a highly reactive carbocation.

-

Electrophilic Attack: The electron-rich aromatic ring of N,N-dimethylaniline acts as a nucleophile, attacking the carbocation. The dimethylamino group is a strong activating group, directing the substitution to the para position due to steric hindrance at the ortho positions.

-

Formation of the Benzylic Alcohol Intermediate: This attack results in the formation of 4-(hydroxymethyl)-N,N-dimethylaniline.

-

Second Electrophile Formation: The benzylic alcohol is then protonated by the acid catalyst, followed by the loss of a water molecule to form a stable benzylic carbocation.

-

Second Electrophilic Attack: A second molecule of N,N-dimethylaniline attacks this benzylic carbocation.

-

Deprotonation: The final step involves the deprotonation of the resulting intermediate to regenerate the aromaticity of the second ring and yield the final product, 4,4'-Methylenebis(N,N-dimethylaniline).

Figure 1: Simplified reaction mechanism for the synthesis of 4,4'-Methylenebis(N,N-dimethylaniline).

Experimental Protocols

The following protocols are based on established synthetic methods.[5]

Synthesis from 2,6-diethylaniline and Paraformaldehyde

This method demonstrates the synthesis of a substituted derivative, 4,4'-methylenebis(2,6-diethylaniline), which follows the same core principle.

Materials:

-

2,6-diethylaniline (0.1 mol, 14.92 g)

-

Paraformaldehyde (0.05 mol, 1.5 g)

-

36% Hydrochloric acid (0.1 mol, 8.6 mL)

-

Water (100 mL)

-

Sodium hydroxide (0.11 mol, 4.40 g)

Procedure:

-

Combine 2,6-diethylaniline, paraformaldehyde, and 36% hydrochloric acid in 100 mL of water in a round-bottom flask.

-

Heat the mixture to 353 K (80 °C) in an oil bath under an argon atmosphere for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Add sodium hydroxide to the mixture.

-

Filter the resulting precipitate and dry it at 343 K (70 °C) in an oven for 12 hours.

Synthesis of 4,4'-methylenebis(3-chloro-2,6-diethylaniline)

Materials:

-

3-chloro-2,6-diethylaniline (0.1 mol, 18.38 g)

-

Paraformaldehyde (0.05 mol, 1.5 g)

-

36% Hydrochloric acid (0.1 mol, 8.6 mL)

-

Water (130 mL)

-

Sodium hydroxide (0.11 mol, 4.40 g)

Procedure:

-

In a round-bottom flask, mix 3-chloro-2,6-diethylaniline, paraformaldehyde, and 36% hydrochloric acid in 130 mL of water.

-

Heat the mixture to 353 K (80 °C) for 3 hours in an oil bath under an argon atmosphere.

-

After cooling to room temperature, add sodium hydroxide.

-

Filter the precipitate and dry it in an oven at 343 K (70 °C) for 12 hours.

Figure 2: General experimental workflow for the synthesis.

Quantitative Data

The following tables summarize the quantitative data from the described synthetic protocols.[5]

| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |

| 2,6-diethylaniline | 149.23 | 0.1 | 14.92 | - |

| 3-chloro-2,6-diethylaniline | 183.68 | 0.1 | 18.38 | - |

| Paraformaldehyde | 30.03 | 0.05 | 1.5 | - |

| 36% Hydrochloric Acid | 36.46 | 0.1 | - | 8.6 |

| Sodium Hydroxide | 40.00 | 0.11 | 4.40 | - |

| Table 1: Reactant Quantities |

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 4,4'-methylenebis(2,6-diethylaniline) | 15.42 | 14.52 | 94 |

| 4,4'-methylenebis(3-chloro-2,6-diethylaniline) | 18.88 | 17.55 | 93 |

| Table 2: Product Yields |

| Parameter | Value |

| Reaction Temperature | 353 K (80 °C) |

| Reaction Time | 3 hours |

| Drying Temperature | 343 K (70 °C) |

| Drying Time | 12 hours |

| Table 3: Reaction Conditions |

Conclusion

The synthesis of 4,4'-Methylenebis(N,N-dimethylaniline) and its derivatives is a well-established and efficient process. The acid-catalyzed condensation of the corresponding aniline with formaldehyde provides high yields of the desired product. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to reproduce and adapt these methods for their specific needs. Understanding the underlying electrophilic aromatic substitution mechanism is crucial for optimizing reaction conditions and exploring the synthesis of novel derivatives.

References

- 1. 4,4′-Methylenebis(N,N-dimethylaniline) - N,N [sigmaaldrich.com]

- 2. 4,4'-Methylenebis(N,N-dimethylaniline) | 101-61-1 [chemicalbook.com]

- 3. 4,4'-Methylenebis(N,N-dimethylaniline) synthesis - chemicalbook [chemicalbook.com]

- 4. Buy N,N-Dimethyl-4-((methylamino)methyl)aniline | 83671-43-6 [smolecule.com]

- 5. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Physical Characteristics of N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane, also known as Michler's base or Arnold's base, is a chemical compound with the CAS number 101-61-1.[1] It serves as a crucial intermediate in the synthesis of dyes and as an analytical reagent.[2][3] This technical guide provides a comprehensive overview of its core physical characteristics, supported by detailed experimental protocols for their determination. The information is presented to aid researchers, scientists, and professionals in drug development in understanding and utilizing this compound.

Core Physical and Chemical Properties

This section summarizes the key physical and chemical identifiers for N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane.

| Identifier | Value | Reference |

| IUPAC Name | 4,4'-Methylenebis(N,N-dimethylaniline) | [1][4] |

| Synonyms | N,N,N',N'-Tetramethyl-4,4'-methylenedianiline, Arnold's base, Michler's base | [1][2][4] |

| CAS Number | 101-61-1 | [1] |

| Molecular Formula | C₁₇H₂₂N₂ | [1][4] |

| Molecular Weight | 254.37 g/mol | [1][4] |

| Appearance | White, light beige, or tan powder or crystals. | [1] |

Quantitative Physical Characteristics

The following table outlines the quantitative physical properties of N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane.

| Property | Value | Unit | Notes | Reference |

| Melting Point | 88 - 89 | °C | (lit.) | [1][2][4] |

| Boiling Point | 390 | °C | (estimated) | [4] |

| 155 - 157 | °C | at 0.1 mmHg | [1] | |

| Density | 1.0344 | g/cm³ | (rough estimate) | [4] |

| Flash Point | 178 | °C | [2][4] | |

| Refractive Index | 1.5794 | (estimate) | [4] | |

| Water Solubility | Insoluble | [4] | ||

| pKa | 5.57 ± 0.12 | (Predicted) | [4] |

Experimental Protocols for Determination of Physical Characteristics

This section details the generalized experimental methodologies for determining the key physical properties of solid organic compounds like N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane sample is completely dry and finely powdered using a mortar and pestle.

-

Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point (88-89°C).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[5]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

-

Boiling Point Determination (Thiele Tube Method for Solids)

For solids that are stable at their boiling point, this property can be determined after the substance has been melted. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

Principle: A small amount of the molten substance is heated in a small tube with an inverted capillary tube. A continuous stream of bubbles emerges as the liquid boils. The boiling point is the temperature at which liquid is drawn back into the capillary tube upon cooling.[7]

Apparatus:

-

Thiele tube[7]

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or micro-burner

Procedure:

-

Sample Preparation: Place a small amount of N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane into the small test tube and gently heat until it melts.

-

Assembly: Attach the test tube containing the molten sample to a thermometer. Place a capillary tube (sealed end up) into the molten sample.

-

Heating: Immerse the assembly in the oil bath of the Thiele tube. Heat the side arm of the Thiele tube gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream is observed.

-

Measurement: Remove the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point. Record the atmospheric pressure.

Density Determination (Gas Pycnometry)

Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid powder by measuring the volume of displaced gas.[1][8]

Principle: A known quantity of an inert gas (typically helium) is introduced into a chamber of a known volume containing the sample. The pressure change allows for the calculation of the sample's volume, excluding any open pores. The density is then calculated from the sample's mass and measured volume.[1]

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Helium gas supply

Procedure:

-

Sample Preparation: Accurately weigh a sample of N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane.

-

Measurement:

-

Place the weighed sample into the sample chamber of the gas pycnometer.

-

Follow the manufacturer's instructions to run the analysis. The instrument will automatically introduce helium gas and measure the pressure changes to calculate the volume of the sample.

-

-

Calculation: The density is calculated using the formula: Density = Mass / Volume.

Solubility Determination (Qualitative)

A qualitative assessment of solubility is often sufficient for initial characterization.

Principle: A small amount of the solute is added to a given solvent and observed for dissolution at a specific temperature.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Water bath (for temperature control)

Procedure:

-

Solvent Addition: Add approximately 3 mL of the desired solvent (e.g., water, ethanol, acetone) to a test tube.

-

Solute Addition: Add a small, measured amount (e.g., 10 mg) of N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane to the solvent.

-

Mixing: Agitate the mixture, for instance by using a vortex mixer, for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent under the tested conditions. If solid remains, it is classified as sparingly soluble or insoluble.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a substance's vapors will ignite in the presence of an ignition source. This is a critical safety parameter.[2]

Principle: The sample is heated in a closed container at a controlled rate. An ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which a flash is observed.[9]

Apparatus:

-

Pensky-Martens or Tag Closed-Cup Tester[2]

-

Thermometer

-

Heating source

Procedure:

-

Sample Preparation: Place the specified amount of N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane into the test cup of the apparatus.

-

Heating: Heat the sample at a slow, constant rate as specified by the standard method (e.g., ASTM D93).

-

Ignition Testing: At regular temperature intervals, apply the ignition source to the vapor space in the cup.

-

Measurement: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.[2] The observed flash point should be corrected for barometric pressure.[2]

Experimental and Logical Workflows

The following diagrams illustrate logical workflows related to N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane.

Caption: Generalized synthesis workflow for N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane.

Caption: Logical workflow for the use of the compound as a reagent for lead determination.[3]

Conclusion

This technical guide has provided a detailed summary of the physical characteristics of N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane, along with standardized methodologies for their experimental determination. The structured presentation of quantitative data and procedural workflows is intended to serve as a valuable resource for professionals in research and development, facilitating the safe and effective application of this compound.

References

- 1. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 2. delltech.com [delltech.com]

- 3. N,N,N′,N′-Tetramethyl-4,4′-diaminodiphenylmethane, 98% - 101-61-1 - Manufacturers & Suppliers in India [ottokemi.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. calnesis.com [calnesis.com]

- 9. filab.fr [filab.fr]

An In-Depth Technical Guide to 4,4'-Methylenebis(N,N-dimethylaniline) (CAS 101-61-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for 4,4'-Methylenebis(N,N-dimethylaniline), CAS number 101-61-1. This compound, also widely known as Michler's base or Arnold's base, is a key intermediate in the synthesis of various dyes and pigments and serves as a valuable reagent in analytical chemistry. This document consolidates quantitative data into structured tables, outlines detailed experimental protocols for its synthesis and select applications, and includes visualizations of key processes to support researchers and professionals in drug development and related scientific fields. While the primary applications of this compound are in industrial and analytical chemistry, this guide also explores the available toxicological data.

Chemical and Physical Properties

4,4'-Methylenebis(N,N-dimethylaniline) is a crystalline solid that is typically off-white to tan in color.[1][2] It is characterized by two N,N-dimethylaniline moieties linked by a methylene bridge.

Table 1: Physicochemical Properties of 4,4'-Methylenebis(N,N-dimethylaniline)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₂N₂ | |

| Molecular Weight | 254.37 g/mol | |

| Melting Point | 88-89 °C | [3] |

| Boiling Point | 390 °C | [1] |

| Density | 1.0344 g/cm³ (estimate) | [1] |

| Appearance | Off-white or light gray or beige-brown crystalline powder, crystals, and/or chunks | [1][2] |

| Solubility | Insoluble in water. Soluble in hot alcohol, ether, benzene, and carbon disulfide. | [4] |

| Vapor Pressure | 1.8 x 10⁻⁵ mm Hg (estimate) | [5] |

| pKa | 5.57 ± 0.12 (Predicted) | [1] |

Synthesis

The synthesis of 4,4'-Methylenebis(N,N-dimethylaniline) can be achieved through the condensation reaction of N,N-dimethylaniline with a source of formaldehyde, typically in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 4,4'-Methylenebis(N,N-dimethylaniline)

Materials:

-

N,N-Dimethylaniline

-

Formaldehyde (e.g., as paraformaldehyde or an aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Ethanol (95%)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirrer, combine N,N-dimethylaniline and a molar excess of hydrochloric acid.

-

Slowly add formaldehyde to the stirred mixture. An exothermic reaction may occur, and the temperature should be controlled.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic mixture with a sodium hydroxide solution until it is alkaline. This will precipitate the crude 4,4'-Methylenebis(N,N-dimethylaniline).

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash with water to remove any inorganic salts.

-

Purify the crude product by recrystallization from hot 95% ethanol.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Logical Relationship of Synthesis

Caption: Workflow for the synthesis of 4,4'-Methylenebis(N,N-dimethylaniline).

Applications

The primary applications of 4,4'-Methylenebis(N,N-dimethylaniline) are as a chemical intermediate and an analytical reagent.

Dye and Pigment Intermediate

4,4'-Methylenebis(N,N-dimethylaniline) is a crucial precursor in the manufacture of various dyes, including auramine and other triphenylmethane dyes.[6] Its chemical structure allows it to act as a building block for complex chromophoric systems.

Analytical Reagent

This compound is utilized as a sensitive reagent in analytical chemistry for the detection of certain substances.

4,4'-Methylenebis(N,N-dimethylaniline) is used in a qualitative assay for the detection of hydrogen cyanide, particularly that produced by microorganisms.[1]

Experimental Protocol: Detection of Hydrogen Cyanide Production by Bacteria

Materials:

-

Culture medium appropriate for the bacteria being tested

-

Petri dishes

-

Filter paper disks

-

Copper(II) ethylacetoacetate solution

-

4,4'-Methylenebis(N,N-dimethylaniline) solution

-

Bacterial isolates for testing

Procedure:

-

Prepare the agar plates with the appropriate culture medium.

-

Inoculate the plates with the bacterial isolates to be screened for hydrogen cyanide production.

-

Impregnate a sterile filter paper disk with a solution of copper(II) ethylacetoacetate followed by a solution of 4,4'-Methylenebis(N,N-dimethylaniline).

-

Suspend the impregnated filter paper disk over the inoculated agar plate, ensuring it does not touch the agar surface.

-

Seal the petri dish and incubate under conditions suitable for bacterial growth.

-

A positive reaction for the production of hydrogen cyanide is indicated by the development of a blue color on the filter paper disk.

Experimental Workflow for Cyanide Detection

Caption: Experimental workflow for the detection of bacterial hydrogen cyanide production.

Biological Activity and Toxicology

Currently, there is a lack of specific information in the scientific literature detailing the interaction of 4,4'-Methylenebis(N,N-dimethylaniline) with specific biological signaling pathways. The available toxicological data primarily focuses on its classification as a potential carcinogen and the effects of its parent compound, N,N-dimethylaniline.

Table 2: Safety and Toxicological Information

| Aspect | Information | Reference(s) |

| GHS Hazard Statements | H350: May cause cancer. H410: Very toxic to aquatic life with long lasting effects. | [8] |

| GHS Pictograms | Health Hazard, Environment | [8] |

| NFPA 704 | Health: 2, Flammability: 1, Reactivity: 0 | [1] |

| Carcinogenicity | Reasonably anticipated to be a human carcinogen based on animal studies. | [7] |

| Primary Routes of Exposure | Inhalation, Dermal, Ingestion | [9] |

| Metabolism | In vivo studies on rats show metabolism via demethylation and the formation of N,N'-diacetyl-4,4'-(hydroxymethylene)dianiline as a major urinary metabolite. | [5] |

Toxicological Summary

The toxicological profile of 4,4'-Methylenebis(N,N-dimethylaniline) is not as extensively studied as some of its parent or related compounds. However, it is classified as a substance that may cause cancer.[7][8] Studies on the related compound N,N-dimethylaniline have shown effects on the central nervous system, blood, and liver upon chronic exposure in animals.[10] The metabolism of 4,4'-Methylenebis(N,N-dimethylaniline) in rats involves demethylation and acetylation.[5] Given its classification, handling of this compound requires stringent safety precautions.

Safety and Handling

Due to its potential carcinogenicity and other health hazards, 4,4'-Methylenebis(N,N-dimethylaniline) must be handled with appropriate personal protective equipment and engineering controls.

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

Conclusion

4,4'-Methylenebis(N,N-dimethylaniline) (CAS 101-61-1) is a versatile chemical with significant applications as an intermediate in the dye industry and as a reagent in analytical chemistry. This guide has provided a detailed overview of its properties, synthesis, and known applications, including experimental protocols. While its role in specific biological signaling pathways remains uncharacterized, the available toxicological data necessitates careful handling and adherence to safety protocols. Further research may elucidate more of its biological interactions and expand its applications in various scientific fields.

References

- 1. 97.5 - 102.5% purity, powder, crystals or chunks | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy N,N-Dimethyl-4-((methylamino)methyl)aniline | 83671-43-6 [smolecule.com]

- 3. epa.gov [epa.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. attogene.com [attogene.com]

- 6. 97.5 - 102.5% purity, powder, crystals or chunks | Sigma-Aldrich [sigmaaldrich.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. 4,4'-Methylenebis(N-methylaniline) | C15H18N2 | CID 15735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 4,4 -Methylenebis(N,N-dimethylaniline) 98 101-61-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 4,4'-Methylenebis(N,N-dimethylaniline) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Methylenebis(N,N-dimethylaniline), a compound also known as Michler's base. Due to its applications as an intermediate in dye synthesis and as a reagent in analytical chemistry, understanding its behavior in various solvents is crucial for process development, formulation, and quality control.

Introduction to 4,4'-Methylenebis(N,N-dimethylaniline)

4,4'-Methylenebis(N,N-dimethylaniline) is a solid aromatic amine. Its molecular structure, featuring two dimethylaniline moieties linked by a methylene bridge, largely dictates its solubility profile. The presence of the nonpolar aromatic rings and the polar tertiary amine groups results in a nuanced interaction with different types of organic solvents.

Solubility Profile

Table 1: Solubility of 4,4'-Methylenebis(N,N-dimethylaniline) in Various Solvents

| Solvent Classification | Solvent | Solubility | Temperature | Quantitative Data ( g/100 mL) |

| Aqueous | Water | Practically Insoluble[1] | 25 °C | 0.000414[1] |

| Alcohols | Cold Alcohol | Slightly Soluble[1] | - | Not Available |

| Hot Alcohol | Soluble[1] | - | Not Available | |

| Aromatic Hydrocarbons | Benzene | Soluble[1] | - | Not Available |

| Ethers | Diethyl Ether | Soluble[1] | - | Not Available |

| Sulfur-containing | Carbon Disulfide | Soluble[1] | - | Not Available |

| Acids | General Acids | Soluble[1] | - | Not Available |

Note: The lack of extensive quantitative data highlights an area for further experimental investigation.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 4,4'-Methylenebis(N,N-dimethylaniline) in an organic solvent. This method is a standard and reliable approach for generating quantitative solubility data.

3.1. Materials and Equipment

-

4,4'-Methylenebis(N,N-dimethylaniline) (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Volumetric flasks

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4,4'-Methylenebis(N,N-dimethylaniline) to a series of glass vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The system should be continuously agitated to facilitate dissolution.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Determine the mass of the filtered solution.

-

Carefully evaporate the solvent from the volumetric flask using a rotary evaporator or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, allow the flask to cool to room temperature in a desiccator.

-

Weigh the flask containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved 4,4'-Methylenebis(N,N-dimethylaniline) is the difference between the final mass of the flask with the dried solute and the initial mass of the empty flask.

-

The mass of the solvent is the difference between the mass of the filtered solution and the mass of the dissolved solute.

-

Solubility is typically expressed as grams of solute per 100 mL of solvent or in other relevant units.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 4,4'-Methylenebis(N,N-dimethylaniline).

References

Spectroscopic Analysis of Michler's Base: A Technical Guide

Introduction

Michler's base, chemically known as 4,4'-bis(dimethylamino)diphenylmethane, is an organic compound of significant interest in chemical synthesis and as a precursor in the production of dyes and pigments. Its molecular structure and purity are crucial for its application, necessitating precise analytical characterization. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of Michler's base, offering a valuable resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for Michler's base.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of Michler's base reveals the different types of protons present in the molecule and their chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.89 | Singlet | 12H | -N(CH₃)₂ |

| 3.76 | Singlet | 2H | -CH₂- |

| 6.64 | Doublet | 4H | Aromatic CH (ortho to -N(CH₃)₂) |

| 6.99 | Doublet | 4H | Aromatic CH (meta to -N(CH₃)₂) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 40.8 | -N(CH₃)₂ |

| 41.1 | -CH₂- |

| 113.1 | Aromatic CH (ortho to -N(CH₃)₂) |

| 129.5 | Aromatic CH (meta to -N(CH₃)₂) |

| 129.8 | Aromatic Quaternary C (ipso to -CH₂-) |

| 148.8 | Aromatic Quaternary C (ipso to -N(CH₃)₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 - 2800 | Strong | C-H stretch (aliphatic) |

| 1615 | Strong | C=C stretch (aromatic) |

| 1520 | Strong | C=C stretch (aromatic) |

| 1350 | Strong | C-N stretch |

| 800 | Strong | C-H bend (para-disubstituted aromatic) |

Experimental Protocols

The following are the experimental conditions under which the presented spectroscopic data were acquired.

NMR Spectroscopy

-

Instrument: Bruker DPX-300

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: Ambient

-

Standard: Tetramethylsilane (TMS) at 0 ppm

-

¹H NMR Frequency: 90 MHz

-

¹³C NMR Frequency: 22.63 MHz

IR Spectroscopy

-

Instrument: JASCO FT/IR-410

-

Sample Preparation: KBr pellet

-

Spectral Range: 4000 - 400 cm⁻¹

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like Michler's base.

Caption: A logical workflow for the elucidation of a molecular structure using spectroscopic methods.

Toxicological Profile of 4,4'-Methylenebis(N,N-dimethylaniline)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Methylenebis(N,N-dimethylaniline), also known as Michler's base, is a bicyclic aromatic amine primarily used as an intermediate in dye manufacturing. This technical guide provides a comprehensive overview of its toxicological profile, including its carcinogenic, genotoxic, and systemic effects. The information presented is compiled from peer-reviewed literature and governmental toxicology reports, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity. This document is intended to serve as a critical resource for professionals involved in chemical safety assessment and drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 101-61-1 | [1] |

| Molecular Formula | C₁₇H₂₂N₂ | [2] |

| Molecular Weight | 254.38 g/mol | [1] |

| Appearance | Yellowish crystalline solid | [3] |

| Melting Point | 88-89 °C | [4] |

| Boiling Point | 390 °C | [3] |

| Water Solubility | Insoluble | [5] |

Toxicokinetics and Metabolism

The primary route of occupational exposure to 4,4'-Methylenebis(N,N-dimethylaniline) is through inhalation and dermal contact. Following absorption, it is metabolized in the liver, primarily through N-demethylation. In vitro studies using rat liver microsomes have identified several metabolites, indicating a stepwise removal of the methyl groups from the nitrogen atoms. This metabolic activation is a critical step in the bioactivation of the compound to its toxic and carcinogenic forms. The proposed metabolic pathway involves the formation of N,N-dimethyl-4,4'-methylenedianiline, N,N'-dimethyl-4,4'-methylenedianiline, N-methyl-4,4'-methylenedianiline, and ultimately 4,4'-methylenedianiline[6]. The major urinary metabolite in rats has been identified as N,N'-diacetyl-4,4'-(hydroxymethylene)dianiline[6].

Acute Toxicity

The acute toxicity of 4,4'-Methylenebis(N,N-dimethylaniline) has been evaluated in rodent models. The oral LD50 values indicate moderate acute toxicity.

| Species | Route | LD50 | Reference |

| Rat | Oral | 500 mg/kg (LDLo) | [2] |

| Mouse | Oral | 3160 mg/kg | [2] |

Symptoms of acute exposure may include irritation to the skin, eyes, and respiratory tract, as well as potential liver and kidney damage[5].

Carcinogenicity

Long-term bioassays conducted by the National Cancer Institute (NCI) have demonstrated the carcinogenic potential of 4,4'-Methylenebis(N,N-dimethylaniline) in both rats and mice[1][7][8].

Rat Carcinogenicity Bioassay

In a chronic feeding study, Fischer 344 rats were administered the compound in their diet for 59 weeks, followed by a 45-week observation period[1].

| Sex | Dietary Concentration (ppm) | Incidence of Thyroid Follicular-Cell Carcinomas |

| Male | 0 (Control) | 1/18 |

| 375 (Low Dose) | 4/50 | |

| 750 (High Dose) | 21/46 | |

| Female | 0 (Control) | 0/20 |

| 375 (Low Dose) | 3/46 | |

| 750 (High Dose) | 23/45 |

Data from NCI Bioassay (NCI-CG-TR-186)[1]

The results showed a significant positive association between the administered concentrations and the incidence of follicular-cell carcinomas of the thyroid in both male and female rats[1].

Mouse Carcinogenicity Bioassay

In the same NCI study, B6C3F1 mice were administered the compound in their diet for 78 weeks, followed by a 13-week observation period[1].

| Sex | Dietary Concentration (ppm) | Incidence of Liver Neoplasms (Hepatocellular Adenoma or Carcinoma) |

| Male | 0 (Control) | 4/20 |

| 1250 (Low Dose) | 10/49 | |

| 2500 (High Dose) | 11/47 | |

| Female | 0 (Control) | 0/20 |

| 1250 (Low Dose) | 13/49 | |

| 2500 (High Dose) | 21/48 |

Data from NCI Bioassay (NCI-CG-TR-186)[1]

Administration of the compound was found to be carcinogenic in female mice, inducing liver neoplasms. There was no conclusive evidence of carcinogenicity in male mice under the conditions of the bioassay[1].

Genotoxicity

4,4'-Methylenebis(N,N-dimethylaniline) has been shown to be genotoxic in multiple assays. It tested positive in the Salmonella typhimurium (Ames) test, indicating its mutagenic potential[9][10]. The genotoxicity of aromatic amines is generally attributed to their metabolic activation to reactive electrophiles that can form covalent adducts with DNA[9]. These DNA adducts can lead to mutations if not repaired, ultimately contributing to the initiation of cancer.

Experimental Protocols

Carcinogenicity Bioassay (NCI-CG-TR-186)

-

Test Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per dosed group and 20 of each sex for the control group[1].

-

Administration: The compound was administered in the feed[1].

-

Dose Levels:

-

Duration:

-

Observations: Animals were observed twice daily for mortality and signs of toxicity. Body weights were recorded weekly for the first 12 weeks and then monthly. At the end of the study, a complete necropsy was performed on all animals, and tissues were collected for histopathological examination[1].

Signaling Pathways in Genotoxicity

While specific signaling pathways for 4,4'-Methylenebis(N,N-dimethylaniline) have not been fully elucidated, its genotoxic nature as an aromatic amine suggests the involvement of canonical DNA damage response (DDR) pathways. The formation of DNA adducts is a form of bulky DNA damage that can stall DNA replication and transcription. This stress activates sensor proteins such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), which in turn activate downstream checkpoint kinases (Chk1 and Chk2) and the tumor suppressor protein p53[8][11][12]. Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or induce apoptosis if the damage is too severe to be repaired[8][13][14].

Conclusion

4,4'-Methylenebis(N,N-dimethylaniline) is a genotoxic carcinogen in animal models. Its toxicity is mediated through metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and cancer. The primary target organs for carcinogenicity are the thyroid in rats and the liver in female mice. The quantitative data and experimental details provided in this guide offer a robust foundation for risk assessment and for guiding further research into the specific molecular mechanisms of its toxicity. Professionals in drug development should be aware of the potential for similar toxicities in structurally related aromatic amines.

References

- 1. Abstract for TR-186 [ntp.niehs.nih.gov]

- 2. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. DNA damage and oxidant stress activate p53 through differential upstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of DNA damage in chemical carcinogenesis of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. ATM and ATR: networking cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

Carcinogenicity of Michler's Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Michler's base (4,4'-methylenebis(N,N-dimethylaniline)) is a chemical intermediate primarily used in the synthesis of dyes. Regulatory bodies such as the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have classified Michler's base as a potential human carcinogen. This technical guide provides a comprehensive overview of the available scientific evidence on the carcinogenicity of Michler's base and its closely related analogue, Michler's ketone. This document details its genotoxic mechanisms, metabolic activation, and the key signaling pathways implicated in its carcinogenic activity. Quantitative data from animal carcinogenicity studies are presented, along with detailed experimental protocols for key genotoxicity assays.

Regulatory Classification and Hazard Identification

Michler's base is classified as a Group 2B carcinogen by the IARC, indicating that it is "possibly carcinogenic to humans."[1] The U.S. National Toxicology Program (NTP) lists Michler's base as "reasonably anticipated to be a human carcinogen."[2][3] These classifications are based on sufficient evidence of carcinogenicity in experimental animals and supporting mechanistic data.

Quantitative Toxicological Data

Long-term carcinogenicity studies on the closely related Michler's ketone have been conducted by the National Toxicology Program. The results of these studies are summarized in the tables below.

Table 1: Incidence of Hepatocellular Carcinomas in Rats Fed Michler's Ketone

| Species/Sex | Dosing Group | Incidence of Hepatocellular Carcinoma |

| Fischer 344 Rats / Male | Control | 0/20 |

| Low Dose (250 ppm) | 41/47 | |

| High Dose (500 ppm) | 44/49 | |

| Fischer 344 Rats / Female | Control | 0/20 |

| Low Dose (500 ppm) | 16/49 | |

| High Dose (1000 ppm) | 38/50 |

Source: National Toxicology Program Technical Report on the Bioassay of Michler's Ketone for Possible Carcinogenicity (1979).[5]

Table 2: Incidence of Neoplasms in Mice Fed Michler's Ketone

| Species/Sex | Dosing Group | Neoplasm | Incidence |

| B6C3F1 Mice / Male | Control | Hemangiosarcoma | 0/19 |

| Low Dose (1250 ppm) | Hemangiosarcoma | 5/50 | |

| High Dose (2500 ppm) | Hemangiosarcoma | 20/50 | |

| B6C3F1 Mice / Female | Control | Hepatocellular Carcinoma | 0/19 |

| Low Dose (1250 ppm) | Hepatocellular Carcinoma | 16/49 | |

| High Dose (2500 ppm) | Hepatocellular Carcinoma | 38/50 |

Source: National Toxicology Program Technical Report on the Bioassay of Michler's Ketone for Possible Carcinogenicity (1979).[5]

Mechanism of Carcinogenicity

The carcinogenicity of Michler's base, like many aromatic amines, is linked to its metabolic activation into reactive electrophilic species that can form covalent adducts with DNA. This process is considered a key initiating event in its mechanism of carcinogenesis.

Metabolic Activation and Genotoxicity

The proposed metabolic activation pathway for aromatic amines, including Michler's base, involves N-oxidation by cytochrome P450 enzymes to form N-hydroxylamines. These intermediates can be further activated, for example, by O-acetylation by N-acetyltransferases (NATs), to form highly reactive nitrenium ions. These electrophilic nitrenium ions can then attack nucleophilic sites on DNA bases, primarily guanine, to form DNA adducts. If these DNA adducts are not repaired, they can lead to mutations during DNA replication, which can initiate the process of carcinogenesis.

Implicated Signaling Pathways

The tumors induced by Michler's ketone, namely hepatocellular carcinoma and hemangiosarcoma, are associated with the dysregulation of several key signaling pathways. While direct studies on Michler's base are limited, the pathways known to be involved in these cancers provide a strong indication of its molecular targets.

For hepatocellular carcinoma , frequently altered pathways include the PI3K/Akt/mTOR and the RAF/MEK/ERK (MAPK) signaling cascades.[6][7] These pathways are crucial for regulating cell proliferation, survival, and angiogenesis.

In hemangiosarcoma , studies in canine models, which are considered relevant to human disease, have implicated the involvement of receptor tyrosine kinases (RTKs) and downstream pathways such as PI3K/Akt/mTOR and MAPK.[8]

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

This assay evaluates the potential of a chemical to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli. For aromatic amines like Michler's base, the inclusion of a metabolic activation system is crucial.

Methodology:

-

Tester Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.[9][10][11][12][13]

-

Metabolic Activation: A rat liver post-mitochondrial fraction (S9) is used to mimic mammalian metabolism. For aromatic amines, S9 induced with a combination of phenobarbital and β-naphthoflavone is often recommended to ensure the presence of relevant cytochrome P450 isozymes.

-

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate dose range. The highest dose should show some toxicity but not be excessively bactericidal.

-

Assay Procedure (Plate Incorporation Method):

-

To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (or solvent control), and 0.5 mL of S9 mix (for metabolic activation) or buffer.

-

The mixture is vortexed and poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the tester strains.

In Vitro Mammalian Cell Micronucleus Assay - Based on OECD Guideline 487

This assay detects genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.

Methodology:

-